4-Amino-2-fluoro-3,5-diisopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-fluoro-3,5-diisopropylbenzonitrile is an organic compound with the molecular formula C13H17FN2. It is a derivative of benzonitrile, featuring an amino group, a fluoro substituent, and two isopropyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-fluoro-3,5-diisopropylbenzene to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-3,5-diisopropylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Commonly performed using lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents are used.
Major Products
Substitution Reactions: Products include substituted benzonitriles with various nucleophiles replacing the fluoro group.
Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.
Oxidation Reactions: Products include nitro derivatives from the oxidation of the amino group.
Scientific Research Applications
4-Amino-2-fluoro-3,5-diisopropylbenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and amino groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorobenzonitrile: Similar structure but lacks the isopropyl groups.
4-Amino-2,5-difluorobenzonitrile: Contains an additional fluoro group compared to 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile.
Uniqueness
This compound is unique due to the presence of both isopropyl groups and the fluoro substituent, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H17FN2 |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-amino-2-fluoro-3,5-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H17FN2/c1-7(2)10-5-9(6-15)12(14)11(8(3)4)13(10)16/h5,7-8H,16H2,1-4H3 |
InChI Key |
IFHIBKJHSJMTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=C1)C#N)F)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.